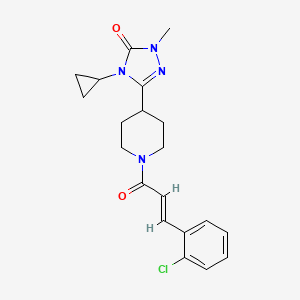
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with potential therapeutic applications. Its unique structure combines various pharmacologically relevant moieties, including a piperidine ring and a triazole core, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C20H23ClN4O2, with a molecular weight of 386.9 g/mol. The structural representation highlights critical functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₄O₂ |
| Molecular Weight | 386.9 g/mol |
| CAS Number | 1798395-87-5 |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives and chlorophenyl acrylates. The synthetic pathway may include reactions such as acylation and cyclization to form the triazole ring.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. A study evaluated the antimicrobial efficacy of various derivatives and found that modifications in the piperidine and triazole components could enhance their antibacterial properties against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives containing similar piperidine structures have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Table 1: Anticancer Activity Data
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as EGFR and Src kinase, which are critical in cancer progression .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
A notable case study involved the evaluation of a derivative of this compound in a preclinical model for its anticancer effects. The study demonstrated significant tumor reduction in treated groups compared to controls, indicating its potential as a therapeutic agent .
Properties
IUPAC Name |
5-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-23-20(27)25(16-7-8-16)19(22-23)15-10-12-24(13-11-15)18(26)9-6-14-4-2-3-5-17(14)21/h2-6,9,15-16H,7-8,10-13H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXBLHVWOGJMLR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














